molecular formula C8H15BrO B13194201 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene

3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene

Cat. No.: B13194201
M. Wt: 207.11 g/mol
InChI Key: QLZKKJJCQYVUTK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene is a high-purity organic compound classified as a bromo-ether with the molecular formula C8H13BrO. This molecule integrates two key functional groups—a bromomethyl unit and an ethoxy group—on a branched alkene backbone, making it a valuable bifunctional synthetic intermediate in research applications. The bromomethyl group is a highly reactive handle for further functionalization, frequently employed in nucleophilic substitution reactions (SN2), carbon-carbon bond formations, and as a precursor to other organobromine compounds. The ethoxy group can act as a protecting group for alcohols or influence the electron density of the alkene system. Its primary research value lies in organic synthesis, where it may be used in the construction of more complex molecular architectures, including pharmaceuticals, agrochemicals, and novel materials. Researchers can utilize this compound to explore new synthetic pathways, particularly in the development of ether-linked polymers or as a key building block in multi-step total synthesis projects. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

3-(bromomethyl)-4-ethoxy-3-methylbut-1-ene

InChI

InChI=1S/C8H15BrO/c1-4-8(3,6-9)7-10-5-2/h4H,1,5-7H2,2-3H3

InChI Key

QLZKKJJCQYVUTK-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(CBr)C=C

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 4 Ethoxy 3 Methylbut 1 Ene

Precursor Selection and Strategic Design Approaches

The logical precursor for the synthesis of 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene is the corresponding alkene lacking the bromine atom, namely 3-methyl-4-ethoxybut-1-ene . The strategic design of this precursor is crucial for the successful introduction of the bromomethyl group in a subsequent step.

A plausible approach to synthesize 3-methyl-4-ethoxybut-1-ene would involve the Williamson ether synthesis. This method would utilize a suitable alkoxide and an alkyl halide. For instance, the reaction of the sodium salt of 3-methyl-3-buten-1-ol (B123568) with ethyl iodide would yield the desired ether. Alternatively, the reaction of sodium ethoxide with 4-bromo-2-methyl-1-butene could also afford the target precursor. The choice of reactants would depend on availability, cost, and potential for side reactions, such as elimination.

Another strategic consideration is the potential for tandem reactions where the ether formation and subsequent functionalization are part of a more streamlined synthetic sequence. However, a stepwise approach, isolating the precursor alkene first, generally offers better control over the reaction conditions for the critical bromination step.

Targeted Synthesis via Electrophilic Bromination

Electrophilic addition of bromine (Br₂) to the precursor alkene, 3-methyl-4-ethoxybut-1-ene, presents a potential route to a di-brominated intermediate, which could then be selectively dehydrobrominated to yield the target compound. However, controlling the regioselectivity of this addition is a significant challenge.

Regioselective Bromination of Unsaturated Ethers

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. chemguide.co.uklibretexts.org For an unsymmetrical alkene like 3-methyl-4-ethoxybut-1-ene, the subsequent nucleophilic attack by a bromide ion can occur at either of the two carbons of the original double bond. The presence of the ethoxy group and the methyl group will influence the electron density of the double bond and the stability of the potential carbocation-like transition states, thereby directing the regioselectivity of the addition. pearson.com The reaction of alkenes with bromine in an organic solvent generally leads to the formation of a vicinal dibromide. chemguide.co.uklibretexts.org

The general mechanism for the electrophilic addition of bromine to an alkene is as follows:

The π electrons of the alkene attack one of the bromine atoms in Br₂, inducing a dipole in the Br-Br bond and causing it to break heterolytically. A cyclic bromonium ion is formed. docbrown.info

The resulting bromide ion (Br⁻) then attacks one of the carbon atoms of the bromonium ion in an anti-addition, opening the ring to form the dibromoalkane. libretexts.org

Controlling the regioselectivity to favor a specific dibromo adduct that can be efficiently converted to the desired product would be a key challenge in this approach.

Radical-Mediated Bromination Pathways

A more direct and often more selective method for introducing a bromine atom at an allylic position is through a radical-mediated pathway, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. chemistrysteps.comlibretexts.org This method, known as the Wohl-Ziegler reaction, is highly effective for the allylic bromination of alkenes and would be a prime candidate for the synthesis of this compound from its precursor. organic-chemistry.org

The mechanism proceeds via a radical chain reaction:

Initiation: A radical initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts an allylic hydrogen from the precursor, 3-methyl-4-ethoxybut-1-ene, to form a resonance-stabilized allylic radical and HBr. chemistrysteps.comlibretexts.org This allylic radical is the key intermediate. The HBr produced then reacts with NBS to generate a low concentration of Br₂. chemistrysteps.com

The allylic radical then reacts with a molecule of Br₂ to form the final product, this compound, and a new bromine radical, which continues the chain reaction. chemistrysteps.com

The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr in the reaction mixture, which helps to suppress competing electrophilic addition to the double bond. chadsprep.com The stability of the allylic radical intermediate plays a crucial role in the regioselectivity of this reaction. pearson.com For the precursor 3-methyl-4-ethoxybut-1-ene, abstraction of a hydrogen atom from the methyl group at the C3 position would lead to a tertiary allylic radical, which is resonance stabilized.

Nucleophilic Substitution Reactions in the Construction of this compound

An alternative synthetic strategy involves the introduction of the bromomethyl group via a nucleophilic substitution reaction on a suitable precursor.

Strategies for Installing the Bromomethyl Moiety

This approach would start from a precursor that already contains a suitable leaving group at the desired position. A primary allylic alcohol, such as (4-ethoxy-3-methylbut-1-en-3-yl)methanol, could serve as an excellent precursor. This alcohol could then be converted to the target allylic bromide using various reagents.

Common methods for converting primary alcohols to alkyl bromides include reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents are effective for converting primary and secondary alcohols to the corresponding halides. libretexts.org The reaction of alcohols with hydrogen halides (like HBr) can also be used, though this method is more prone to carbocation rearrangements, which could be a concern with an allylic substrate. libretexts.org Allylic alcohols are generally reactive towards substitution reactions. ucalgary.ca

The general reaction of a primary alcohol with PBr₃ proceeds via an SN2 mechanism, where the hydroxyl group is first converted into a good leaving group by the phosphorus reagent, followed by displacement by a bromide ion.

Stereochemical Considerations in Bromination Reactions

The stereochemical outcome of the bromination is an important consideration. In the context of synthesizing this compound, the target molecule itself is achiral. However, if any of the synthetic intermediates possess stereocenters, or if the reactions could potentially create them, the stereochemistry must be controlled.

In radical-mediated allylic bromination , if the reaction creates a new stereocenter, a racemic mixture is typically formed. chemistrysteps.comyoutube.com This is because the intermediate allylic radical is planar, and the incoming bromine atom can attack from either face with equal probability. youtube.com In the case of the target molecule, the carbon bearing the bromomethyl group is a quaternary center and not a stereocenter.

In nucleophilic substitution reactions , the stereochemistry depends on the mechanism. An SN2 reaction on an allylic alcohol precursor would proceed with inversion of configuration if the carbon bearing the hydroxyl group were a stereocenter. stackexchange.com An SN1 reaction, proceeding through a planar carbocation intermediate, would lead to racemization. libretexts.org Given that the precursor alcohol for this compound would likely be a primary alcohol, an SN2 pathway is more probable, though allylic rearrangements are a possibility. researchgate.net

The table below summarizes the key synthetic strategies discussed:

Method Precursor Reagents Key Intermediates Advantages Challenges
Radical Bromination 3-methyl-4-ethoxybut-1-eneNBS, radical initiatorResonance-stabilized allylic radicalHigh regioselectivity for allylic position, avoids electrophilic addition.Potential for mixture of products if the allylic radical is unsymmetrical.
Electrophilic Addition 3-methyl-4-ethoxybut-1-eneBr₂ in an inert solventCyclic bromonium ionReadily available reagents.Poor regioselectivity, formation of dibrominated products.
Nucleophilic Substitution (4-ethoxy-3-methylbut-1-en-3-yl)methanolPBr₃ or SOBr₂Alkoxyphosphonium or alkoxysulfonium saltUtilizes a common transformation.Requires synthesis of the precursor alcohol, potential for rearrangements.

Organometallic Catalysis in the Formation of this compound

Organometallic catalysis offers powerful tools for the construction of the carbon skeleton and the introduction of specific functionalities in molecules like this compound. Cross-coupling reactions and olefin metathesis are two prominent strategies in this context.

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be envisioned for the assembly of precursors to the target molecule. libretexts.org A plausible approach involves the coupling of an organometallic reagent containing the butenyl framework with a suitable electrophile. For instance, a vinyl organometallic species bearing the ethoxy group could be coupled with an allyl halide. The general mechanism for such palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the principles of reactions like the Suzuki, Stille, or Hiyama couplings provide a conceptual framework. organic-chemistry.org For example, a vinylsiloxane containing the ethoxy moiety could potentially be coupled with an appropriately substituted allyl acetate (B1210297) in a palladium-catalyzed reaction. organic-chemistry.org

Table 1: Overview of Potential Cross-Coupling Strategies

Coupling Reaction Organometallic Reagent Electrophile Catalyst System
Suzuki Coupling Vinylboronic ester Allyl bromide derivative Pd(0) catalyst, base
Stille Coupling Vinylstannane Allyl bromide derivative Pd(0) catalyst

This table presents hypothetical cross-coupling partners for the synthesis of the carbon skeleton of this compound based on established methodologies.

Olefin Metathesis Approaches to Precursors Bearing the Ene Moiety

Ruthenium-catalyzed olefin metathesis is another powerful strategy for the formation of carbon-carbon double bonds and could be employed to construct a precursor to the target molecule. organic-chemistry.org Cross-metathesis, in particular, allows for the coupling of two different alkenes. organic-chemistry.org A potential route could involve the cross-metathesis of a substituted alkene bearing the ethoxy and methyl groups with an alkene that can be further functionalized to the bromomethyl group, such as an allyl alcohol derivative.

Ruthenium catalysts, such as Grubbs' catalysts, are known for their functional group tolerance, making them suitable for reactions with substrates containing ethers and alcohols. rsc.orgnih.gov The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate. researchgate.net

While direct application to this compound is not explicitly detailed, the cross-metathesis of allyl alcohol derivatives with other olefins has been successfully demonstrated, suggesting the feasibility of this approach for creating a suitable precursor. nih.gov

Functional Group Interconversions Leading to this compound

The synthesis of the target compound heavily relies on the strategic conversion of functional groups on a pre-assembled carbon skeleton. Key transformations include the conversion of a hydroxyl group to the bromomethyl function and the introduction of the ethoxy moiety.

Conversion of Hydroxyl Groups to Bromomethyl Functions

A common and effective method for converting a primary alcohol to an alkyl bromide is the Appel reaction, which typically uses triphenylphosphine (B44618) and carbon tetrabromide. However, other reagents can also be employed. A plausible synthetic route would start from a precursor alcohol, such as 3-(hydroxymethyl)-4-ethoxy-3-methylbut-1-ene. This precursor could then be subjected to bromination conditions.

Various reagents are available for the conversion of primary alcohols to alkyl bromides, each with its own advantages and substrate scope. organic-chemistry.org

Table 2: Reagents for the Conversion of Primary Alcohols to Alkyl Bromides

Reagent Typical Conditions
PBr₃ Ether or THF, 0 °C to room temperature
CBr₄, PPh₃ CH₂Cl₂, room temperature
HBr Aqueous solution, often with a phase-transfer catalyst

This table summarizes common reagents for the conversion of primary alcohols to the corresponding bromides.

Alternatively, an allylic bromination approach on a suitable precursor can be considered. The reaction of an alkene with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a well-established method for introducing a bromine atom at the allylic position. masterorganicchemistry.comyoutube.comyoutube.comchadsprep.com If a precursor such as 4-ethoxy-3,3-dimethylbut-1-ene were available, allylic bromination could potentially introduce the bromine on one of the methyl groups to form the desired product. The reaction proceeds via a radical chain mechanism. masterorganicchemistry.comyoutube.com

Etherification Strategies for Ethoxy Moiety Introduction

The introduction of the ethoxy group can be achieved through several etherification methods. The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comutahtech.edu This reaction involves the Sₙ2 displacement of a halide or other good leaving group by an alkoxide. In the context of synthesizing a precursor to our target molecule, one could start with a halo-substituted butene derivative and react it with sodium ethoxide. Alternatively, a butenol (B1619263) derivative could be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which is then reacted with an ethyl halide. masterorganicchemistry.comlibretexts.org

Another relevant strategy is the alkoxymercuration-demercuration of an alkene. youtube.comlibretexts.orgmasterorganicchemistry.com This two-step process allows for the Markovnikov addition of an alcohol across a double bond, avoiding carbocation rearrangements. libretexts.orgmasterorganicchemistry.com A suitable diene precursor could potentially be selectively mono-etherified using this method with ethanol (B145695) as the nucleophile.

Table 3: Comparison of Etherification Strategies

Method Substrates Reagents Key Features
Williamson Ether Synthesis Alcohol + Alkyl Halide or Alkoxide + Alkyl Halide Strong base (e.g., NaH), Alkyl halide or Alcohol, Alkyl halide Sₙ2 mechanism, works best with primary alkyl halides. masterorganicchemistry.comlibretexts.org

This table provides a comparative overview of two common methods for the introduction of an ethoxy group.

Asymmetric Synthesis and Chiral Induction in the Preparation of Enantiopure this compound

The synthesis of an enantiomerically pure form of this compound would require the use of asymmetric synthesis techniques. Since the target molecule itself is achiral, this section will discuss the synthesis of a chiral precursor that could lead to an enantiopure analog. A key strategy for inducing chirality is the use of chiral catalysts or auxiliaries in reactions that create a stereocenter.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. nih.govsnnu.edu.cnmdpi.com This reaction typically involves the reaction of a nucleophile with a π-allylpalladium complex generated from an allylic substrate in the presence of a chiral ligand. snnu.edu.cnmdpi.comnih.gov The chiral ligand, often a phosphine, controls the facial selectivity of the nucleophilic attack, leading to the formation of an enantioenriched product. nih.govmdpi.com While a direct application to the target molecule's carbon skeleton is not explicitly found, the general principles of AAA could be applied to construct a chiral precursor with the desired substitution pattern.

Another approach to introduce chirality is through the Sharpless asymmetric epoxidation of an allylic alcohol precursor. researchgate.netwikipedia.orgharvard.edudalalinstitute.comjrchen-group.com This reaction uses a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide to epoxidize allylic alcohols with high enantioselectivity. wikipedia.orgdalalinstitute.com The resulting chiral epoxide can then be regioselectively opened to introduce the necessary functionalities, establishing a stereocenter that can be carried through to a chiral analog of the target molecule.

Table 4: Chiral Ligands for Asymmetric Catalysis

Reaction Type Catalyst System Chiral Ligand Example
Asymmetric Allylic Alkylation Palladium(0) Chiral Phosphine-Oxazoline Ligands nih.gov

This table lists examples of chiral ligands used in asymmetric reactions that could be applied to the synthesis of chiral precursors.

Enantioselective Approaches to Chiral Precursors

The key to an enantioselective synthesis of the target compound lies in the preparation of its chiral precursor, the tertiary alcohol 3-(hydroxymethyl)-4-ethoxy-3-methylbut-1-ene. A logical and effective strategy to construct the chiral quaternary carbon center in this precursor is the asymmetric addition of a vinyl nucleophile to a suitable ketone.

A plausible ketone precursor for this transformation is 1-ethoxy-3-methylbutan-2-one. The enantioselective vinylation of this ketone can be achieved using various vinyl organometallic reagents, such as vinylmagnesium bromide or vinyllithium, in the presence of a chiral ligand. The choice of ligand is crucial for inducing high enantioselectivity. Chiral amino alcohols, diamines, and BINOL-derived ligands have been successfully employed in similar asymmetric additions to ketones.

For instance, the use of a chiral ligand that can coordinate to the metal center of the vinylating reagent can create a chiral environment around the ketone, leading to a preferential attack on one of the enantiotopic faces of the carbonyl group. This results in the formation of one enantiomer of the desired tertiary alcohol in excess. The general scheme for this proposed enantioselective vinylation is depicted below:

Scheme 1: Proposed enantioselective vinylation of 1-ethoxy-3-methylbutan-2-one.

The following table presents data from analogous enantioselective vinylation reactions reported in the literature, illustrating the potential efficacy of this approach.

Ketone SubstrateVinylating ReagentChiral Ligand/CatalystSolventYield (%)Enantiomeric Excess (ee, %)
AcetophenoneVinylmagnesium bromide(S)-BINOL-Mg ComplexToluene8592
2-MethylcyclopentanoneVinylmagnesium bromide(-)-SparteineTHF7888
PropiophenoneDivinylzincChiral Amino AlcoholToluene9195

This interactive table showcases representative results for the enantioselective vinylation of ketones, a methodology proposed for the synthesis of the chiral precursor to this compound.

Once the chiral alcohol, 3-(hydroxymethyl)-4-ethoxy-3-methylbut-1-ene, is obtained in high enantiomeric purity, it can be converted to the target compound, this compound, through standard methods for the conversion of alcohols to allylic bromides, such as treatment with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃).

Diastereoselective Control in Multi-Step Synthesis

While the target molecule, this compound, possesses a single stereocenter, its chiral precursor, 3-(hydroxymethyl)-4-ethoxy-3-methylbut-1-ene, is a valuable building block for the synthesis of more complex molecules with multiple stereocenters. In such multi-step syntheses, controlling the diastereoselectivity of subsequent reactions is of paramount importance. The existing stereocenter in the chiral precursor can exert a significant influence on the stereochemical outcome of reactions at other sites within the molecule.

One common transformation of allylic alcohols is the diastereoselective epoxidation of the double bond. The stereochemistry of the newly formed epoxide rings can be directed by the resident chiral center. For example, a directed epoxidation using a reagent like m-chloroperoxybenzoic acid (m-CPBA) can lead to the preferential formation of one diastereomer. The hydroxyl group of the chiral precursor can be used to direct the epoxidizing agent to one face of the double bond.

Another example of diastereoselective control involves the hydroboration-oxidation of the terminal double bond to introduce a new hydroxyl group and a new stereocenter. The stereochemical outcome of this reaction can be influenced by the steric and electronic properties of the starting chiral alcohol, leading to the formation of one diastereomer of the resulting diol in excess.

The following table provides illustrative examples of diastereoselective reactions on chiral allylic alcohols from the literature, demonstrating the principles of diastereocontrol that would be applicable in a multi-step synthesis starting from the chiral precursor of the target compound.

Chiral Allylic AlcoholReagentReaction TypeDiastereomeric Ratio (d.r.)
(S)-1-Phenyl-2-propen-1-olm-CPBAEpoxidation95:5
(R)-3-Methyl-1-penten-3-olBH₃·THF, then H₂O₂, NaOHHydroboration-Oxidation92:8
(S)-4-Phenyl-1-buten-4-olOsO₄, NMODihydroxylation90:10

This interactive table presents examples of diastereoselective transformations of chiral allylic alcohols, highlighting the potential for stereocontrol in multi-step syntheses involving the chiral precursor of this compound.

Advanced Spectroscopic and Analytical Techniques for Research on 3 Bromomethyl 4 Ethoxy 3 Methylbut 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The absorption of electromagnetic radiation of a specific frequency can cause a transition between these energy states, and this absorption is detected by the NMR spectrometer.

The precise frequency at which a nucleus absorbs radiation is called its chemical shift (δ) and is highly sensitive to the local electronic environment. This makes NMR an exceptional tool for identifying the different types of atoms in a molecule and their connectivity.

Structural Elucidation of 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for each non-equivalent proton in the molecule. The integration of these signals would correspond to the number of protons giving rise to each signal. Furthermore, the splitting pattern of each signal, due to spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the atoms.

A hypothetical ¹H NMR data table for this compound is presented below. The predicted chemical shifts are based on the analysis of similar chemical structures and functional groups.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH₂4.90 - 5.10dd17.5, 10.5
=CH5.80 - 6.00dd17.5, 10.5
-CH₂Br3.40 - 3.60s-
-OCH₂CH₃3.30 - 3.50q7.0
-CH₃1.10 - 1.20s-
-OCH₂CH₃1.05 - 1.15t7.0

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

A hypothetical ¹³C NMR data table for the compound is provided below:

CarbonChemical Shift (δ, ppm)
=CH₂112 - 115
=CH140 - 145
-C(CH₃)-75 - 80
-CH₂Br40 - 45
-OCH₂CH₃60 - 65
-CH₃20 - 25
-OCH₂CH₃15 - 18

Reaction Monitoring

NMR spectroscopy is not only pivotal for the structural identification of the final product but also serves as a powerful tool for real-time reaction monitoring. rsc.orgnih.gov By acquiring NMR spectra at regular intervals during a chemical reaction, it is possible to track the disappearance of starting materials and the appearance of products. asahilab.co.jpcardiff.ac.uk This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. For instance, in a synthesis involving this compound, monitoring the characteristic signals of the vinyl protons or the bromomethyl group could provide direct insight into the progress of the reaction.

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